2-Chloromethcathinone (hydrochloride)

Overview

Description

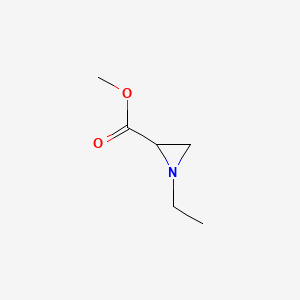

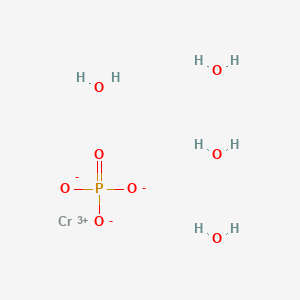

2-Chloromethcathinone (hydrochloride), also known as 2-CMC, is an analytical reference standard categorized as a cathinone . It has a molecular formula of C10H13Cl2NO and an average mass of 234.122 Da . The physiological and toxicological properties of this compound are not known .

Molecular Structure Analysis

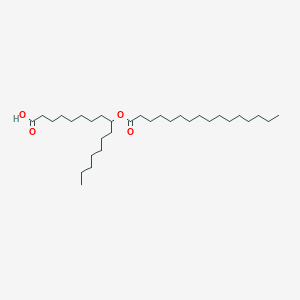

The molecular structure of 2-Chloromethcathinone (hydrochloride) consists of a cathinone core, which is a phenethylamine structure with a ketone group at the beta carbon . The compound also contains a chlorine atom at the 2-position of the phenyl ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloromethcathinone (hydrochloride) include a molecular weight of 234.1 g/mol . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not determined .

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

A study focused on the chemical characterization of cathinone derivatives, including 2-Chloromethcathinone (hydrochloride), using spectroscopic techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods are essential for identifying and confirming the purity and structural details of such compounds, which is crucial for forensic and chemical research purposes (Kuś et al., 2016).

Forensic Toxicology and Case Analysis

Another significant application is in forensic toxicology, where studies have developed methods for quantifying 2-Chloromethcathinone in blood samples, aiding in the investigation of forensic cases related to intoxication or fatalities (Tomczak et al., 2018). This research is pivotal in understanding the substance's impact on the human body in different scenarios, such as overdoses or traffic accidents.

Novel Psychoactive Substance Analysis

The analysis and characterization of 2-Chloromethcathinone as a novel psychoactive substance have also been a focus of research. Studies have investigated its identity using GC-MS and NMR and developed methods for enantioseparation, which is vital for understanding its pharmacological properties and potential effects (Taschwer et al., 2014).

Stability in Biological Material

Research into the stability of synthetic cathinones like 2-Chloromethcathinone in biological material is crucial for forensic and toxicological studies. Understanding its stability under different storage conditions is vital for accurate analysis and interpretation in forensic cases (Romańczuk et al., 2023).

Development of Sensing Techniques

Advancements in sensing techniques for detecting 2-Chloromethcathinone and its analogs have also been a focus. For instance, the development of photoluminescent colorimetric probes for detecting cathinone drugs in seized street samples is an emerging area of research, which has significant implications for law enforcement and drug regulation (Yen et al., 2019).

Implications in Neurotoxicity Research

Research on the neurotoxicity of synthetic cathinones, including 2-Chloromethcathinone, is important in understanding their impact on human health. Studies exploring their effects on spontaneous locomotor activity and motor performance in animal models contribute to this knowledge (Wojcieszak et al., 2020).

Photocatalysis and Environmental Impacts

Investigations into the photocatalytic degradation of chlorinated compounds like 2-Chloromethcathinone provide insights into environmental impacts and potential remediation strategies (Bertelli & Selli, 2006).

Polymorphism in Synthetic Cathinones

Studies on the polymorphism of synthetic cathinones, including ethylone hydrochloride, a related compound, help in understanding the different physical forms these substances can take, which has implications for their handling, storage, and regulatory control (Maheux et al., 2015).

Future Directions

The future directions of research on 2-Chloromethcathinone (hydrochloride) and other synthetic cathinones involve understanding their physiological and toxicological properties, developing validated analytical methods for their detection, and studying their neurotoxic mechanisms . As new substances continue to emerge, it is crucial for public health and forensic toxicologists to stay ahead of the evolving patterns in the illicit drug market .

Mechanism of Action

2-Chloromethcathinone (hydrochloride), also known as 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride, is a synthetic stimulant drug of the cathinone class .

Target of Action

The primary targets of 2-Chloromethcathinone are the monoaminergic neurotransmitters . These neurotransmitters play a crucial role in regulating mood, arousal, and certain cognitive processes.

Mode of Action

2-Chloromethcathinone acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . This elevation results from the compound’s interaction with the transporters of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis, release, and reuptake of monoaminergic neurotransmitters. The compound’s action leads to an increase in the extracellular levels of these neurotransmitters, thereby enhancing their signaling .

Pharmacokinetics

Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of 2-Chloromethcathinone’s action is an increase in spontaneous locomotor activity and motor performance . This is consistent with the psychostimulant effects of synthetic cathinones.

Action Environment

The action, efficacy, and stability of 2-Chloromethcathinone can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is used . .

Biochemical Analysis

Biochemical Properties

It is known that cathinones, the class of compounds to which it belongs, act as psychostimulants by elevating extracellular levels of monoaminergic neurotransmitters .

Cellular Effects

Synthetic cathinones have been reported to stimulate spontaneous locomotor activity in mice in a dose-dependent manner

Molecular Mechanism

It is known that synthetic cathinones interact with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

Temporal Effects in Laboratory Settings

It has been reported that the effects of synthetic cathinones can last from 1 to 4 hours, depending on the administration method .

Dosage Effects in Animal Models

It has been reported that synthetic cathinones stimulate spontaneous locomotor activity in mice in a dose-dependent manner .

Metabolic Pathways

It has been reported that common metabolic transformations for synthetic cathinones include ketoreduction and N-demethylation .

Transport and Distribution

It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .

Subcellular Localization

It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .

properties

IUPAC Name |

1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOPJSWYMQGLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342728 | |

| Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90869-66-2 | |

| Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)

![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)